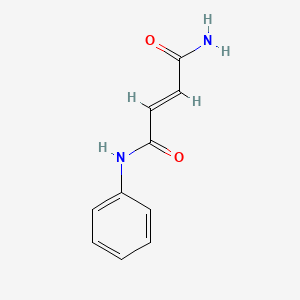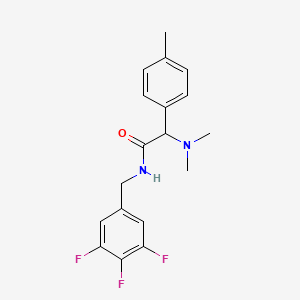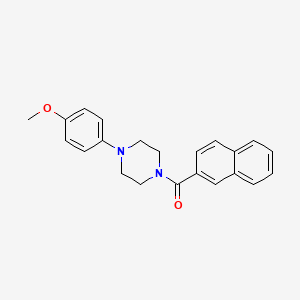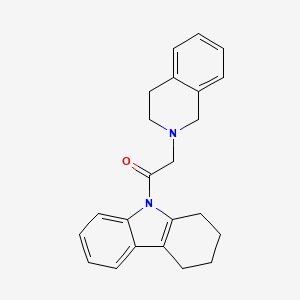
3-(4-异丙苯基)-N-(2-甲氧苯基)丙烯酰胺
描述
Synthesis Analysis
Synthesis of acrylamide derivatives often involves acylation reactions or condensation processes. For instance, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide through acylation demonstrates a method that could potentially be adapted for our compound of interest, showcasing the importance of controlled reaction conditions for high yields (Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is typically confirmed using X-ray crystallography. For related compounds, such as various isomers of dimethoxyphenyl acrylamide derivatives, crystallography reveals detailed geometries and isomer distinctions (Chenna et al., 2008). These methodologies highlight the potential approaches to elucidating the structure of our compound.
Chemical Reactions and Properties
Acrylamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. Polymerization is a common reaction, with N-isopropylacrylamide derivatives forming polymers with specific solubility and temperature-response characteristics (Akiyama & Tamaoki, 2004). Such reactions underscore the reactivity and potential applications of acrylamide compounds.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and thermal responsiveness, are crucial for their applications. For example, copolymers of N-isopropylacrylamide exhibit lower critical solution temperatures (LCSTs), a property significant for materials science applications (Kesim et al., 2003).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and stability, are defined by their molecular structure. Studies on similar compounds, such as the reaction mechanisms of acrylamide derivatives with various reagents, provide insights into the chemical behavior and potential reactivity pathways for the compound (Liu et al., 2009).
科学研究应用
腐蚀抑制
研究探索了与3-(4-异丙苯基)-N-(2-甲氧苯基)丙烯酰胺密切相关的合成丙烯酰胺衍生物作为腐蚀抑制剂的潜力。在一项研究中,丙烯酰胺衍生物显示出作为硝酸溶液中铜的腐蚀抑制剂的有效性,展示了在金属保存和保护方面的工业应用潜力 (Abu-Rayyan 等人,2022 年)。
聚合和材料科学
丙烯酰胺衍生物因其在聚合过程中的作用而被广泛研究,有助于开发具有独特性能的响应性聚合物和材料。例如,已经研究了与本问题中化合物相关的 N-异丙基丙烯酰胺的受控聚合,以创建热响应性聚合物,表明在智能材料和药物递送系统中的潜在应用 (Convertine 等人,2004 年)。
生物医学应用
生物医学领域对丙烯酰胺衍生物在生物工程中的应用表现出兴趣。例如,聚(N-异丙基丙烯酰胺),一种相关化合物,已被用于无损释放生物细胞和蛋白质,表明其在组织工程和再生医学中的潜力 (Cooperstein & Canavan,2010 年)。
化学合成和表征
在化学领域,研究集中在丙烯酰胺衍生物的合成和表征上。这项研究对于了解这些化合物在各个科学和工业领域中的性质和应用至关重要。一项这样的研究讨论了类似丙烯酰胺衍生物的合成及其结构表征 (Hassan、Hafez 和 Osman,2014 年)。
环境和传感应用
丙烯酰胺衍生物也因其潜在的环境和传感应用而受到研究。例如,它们在制造变色聚合物材料中的应用展示了它们在开发智能传感器和环境监测工具方面的潜力 (Fleischmann 等人,2013 年)。
属性
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-11-8-15(9-12-16)10-13-19(21)20-17-6-4-5-7-18(17)22-3/h4-14H,1-3H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIHGQDVBFALTF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)

![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)
![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine](/img/structure/B5637673.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)
![4-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637686.png)

![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)